molecular formula C24H24N2O5S2 B1671844 (Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Cat. No. B1671844
M. Wt: 484.6 g/mol
InChI Key: RNICWTYEMLCCAS-MOSHPQCFSA-N
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Description

F1063-0967 is a chemical compound known for its role as an inhibitor of dual-specificity phosphatase 26 (DUSP26). This compound has shown significant potential in inducing apoptosis in certain cancer cell lines, making it a valuable tool in cancer research .

Scientific Research Applications

F1063-0967 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of dual-specificity phosphatase 26 and its effects on various biochemical pathways.

    Biology: Employed in cell biology research to induce apoptosis in specific cancer cell lines, such as IMR-32 neuroblastoma cells.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

F1063-0967 exerts its effects by inhibiting dual-specificity phosphatase 26 (DUSP26). This inhibition leads to the activation of downstream signaling pathways, such as the p53 and p38 pathways, which are involved in the regulation of apoptosis. By inhibiting DUSP26, F1063-0967 induces apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Biochemical Analysis

Biochemical Properties

F1063-0967 plays a crucial role in biochemical reactions by inhibiting DUSP26, an enzyme involved in the regulation of intracellular signaling pathways. DUSP26 is known to interact with various proteins and enzymes, including the MAP kinase (MAPK) cascades . The inhibition of DUSP26 by F1063-0967 leads to the modulation of these signaling pathways, which are critical for numerous cellular processes. The compound’s interaction with DUSP26 results in the induction of apoptosis in IMR-32 neuroblastoma cells, highlighting its potential therapeutic applications .

Cellular Effects

F1063-0967 has been shown to induce apoptosis in various cell lines, particularly in IMR-32 neuroblastoma cells, with an IC50 value of 4.13 μM . This compound does not significantly affect the HL7702 cell line and has minimal inhibitory effects on the SH-SY5Y cell line . The induction of apoptosis by F1063-0967 is associated with its ability to modulate cell signaling pathways, including those involving p53 and p38, which are crucial for cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of F1063-0967 involves its inhibition of DUSP26, which leads to the activation of downstream signaling pathways such as the MAPK cascades . This inhibition results in the phosphorylation and activation of proteins involved in apoptosis, including p53 and p38 . The compound’s ability to induce apoptosis in neuroblastoma cells is a direct consequence of these molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of F1063-0967 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that F1063-0967 can induce sustained apoptosis in neuroblastoma cells, with minimal degradation over time . These findings suggest that the compound is suitable for long-term biochemical and cellular studies.

Dosage Effects in Animal Models

The effects of F1063-0967 vary with different dosages in animal models. At lower dosages, the compound effectively inhibits DUSP26 and induces apoptosis without causing significant toxicity . At higher dosages, F1063-0967 may exhibit toxic effects, including adverse impacts on cellular function and overall health . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

F1063-0967 is involved in metabolic pathways that regulate the activity of DUSP26 and its downstream targets . The compound interacts with enzymes and cofactors that modulate the phosphorylation status of proteins involved in cell signaling . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, F1063-0967 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on DUSP26 . The distribution of F1063-0967 within cells is crucial for its activity and effectiveness in modulating cellular processes .

Subcellular Localization

F1063-0967 is localized to specific subcellular compartments, where it interacts with its target enzyme, DUSP26 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is essential for the compound’s activity and its ability to modulate cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F1063-0967 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts .

Industrial Production Methods

Industrial production of F1063-0967 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

F1063-0967 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

  • EWP 815
  • CX08005
  • GSK 2830371
  • PRL-3 Inhibitor I

Uniqueness

F1063-0967 is unique due to its high specificity and potency as a dual-specificity phosphatase 26 inhibitor. Its ability to induce apoptosis in specific cancer cell lines with minimal effects on non-cancerous cells sets it apart from other similar compounds .

properties

IUPAC Name

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNICWTYEMLCCAS-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 2
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 3
(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 4
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(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 5
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(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 6
Reactant of Route 6
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(Z)-2-hydroxy-4-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.